molecular formula C18H23N3O3 B2731916 (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide CAS No. 303226-90-6

(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide

Cat. No.: B2731916
CAS No.: 303226-90-6
M. Wt: 329.4
InChI Key: BWRQCZONMHAVSS-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through the reaction of an appropriate aldehyde with a nitrile and an amine under basic conditions to form the enamide structure.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Morpholinylpropyl Group: This step involves the reaction of the intermediate compound with a morpholine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-(4-hydroxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.

    (E)-2-cyano-3-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The morpholinylpropyl group also adds to its distinctiveness, potentially affecting its solubility and interaction with biological targets.

Properties

IUPAC Name

(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-23-17-5-3-15(4-6-17)13-16(14-19)18(22)20-7-2-8-21-9-11-24-12-10-21/h3-6,13H,2,7-12H2,1H3,(H,20,22)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRQCZONMHAVSS-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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